1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol
CAS No.: 1250820-48-4
Cat. No.: VC3407396
Molecular Formula: C11H10BrNOS
Molecular Weight: 284.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250820-48-4 |
|---|---|
| Molecular Formula | C11H10BrNOS |
| Molecular Weight | 284.17 g/mol |
| IUPAC Name | 1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanol |
| Standard InChI | InChI=1S/C11H10BrNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-7,14H,1H3 |
| Standard InChI Key | AMWYWMJSHXIUJH-UHFFFAOYSA-N |
| SMILES | CC(C1=CN=C(S1)C2=CC=C(C=C2)Br)O |
| Canonical SMILES | CC(C1=CN=C(S1)C2=CC=C(C=C2)Br)O |
Introduction
Chemical Identity and Structural Characteristics
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is a synthetic organic compound containing a thiazole heterocyclic ring with specific substituents. The compound is characterized by a 4-bromophenyl group at the C-2 position of the thiazole ring and an ethanol group at the C-5 position. The compound exists in two main variants in the literature, with slight differences in their chemical structures.
Structure Variants and Identifiers
Based on available data, there are two closely related structures identified in chemical databases:
Variant 1 (With methyl group):
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Molecular Formula: C12H12BrNOS
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Molecular Weight: 298.20 g/mol
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CAS Numbers: 1248048-23-8, 1247469-67-5
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IUPAC Name: 1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Variant 2 (Without methyl group):
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Molecular Formula: C11H10BrNOS
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Molecular Weight: 284.17 g/mol
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CAS Number: 1250820-48-4
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IUPAC Name: 1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanol
The discrepancy appears to be related to the presence or absence of a methyl group at the C-4 position of the thiazole ring. For the purposes of this article, we will primarily focus on the methylated variant (C12H12BrNOS), which appears more commonly in the literature.
Structural Identifiers and Molecular Descriptors
Table 1 provides comprehensive identification data for 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol:
| Identifier Type | Value |
|---|---|
| PubChem CID | 53621255 |
| Molecular Formula | C12H12BrNOS |
| Molecular Weight | 298.20 g/mol |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(C)O |
| InChI | InChI=1S/C12H12BrNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6,8,15H,1-2H3 |
| InChIKey | QMRHMRNGDXFMPD-UHFFFAOYSA-N |
| CAS Registry Number | 1248048-23-8 |
Physical and Chemical Properties
The physical and chemical properties of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol influence its behavior in biological systems and its potential applications in pharmaceutical research.
Physicochemical Properties
Table 2 summarizes the key physicochemical properties of the compound:
| Property | Value |
|---|---|
| Physical State | Solid |
| LogP | 3.34 |
| Heavy Atoms Count | 16 |
| Rotatable Bond Count | 2 |
| Number of Rings | 2 |
| Carbon Bond Saturation (Fsp3) | 0.25 |
| Polar Surface Area | 33 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Structural Features and Reactivity
The compound contains several functional groups that contribute to its chemical reactivity:
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Thiazole Ring: The heterocyclic thiazole core contributes to the compound's electronic properties and potential for biological activity. Thiazoles are known for their versatility in medicinal chemistry due to their ability to interact with various biological targets.
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4-Bromophenyl Group: The para-bromophenyl substituent at the C-2 position of the thiazole ring provides potential for halogen bonding interactions with biological targets. Bromine substituents are commonly employed in drug design to enhance binding affinity and metabolic stability.
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Hydroxyl Group: The secondary alcohol group at the ethanol moiety serves as both a hydrogen bond donor and acceptor, potentially increasing the compound's solubility and ability to interact with biological receptors.
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Methyl Groups: The presence of methyl groups at the C-4 position of the thiazole ring and in the ethanol moiety contributes to the lipophilicity of the molecule and may influence its membrane permeability.
| Supplier | Purity | Package Size | Price Range (USD) |
|---|---|---|---|
| Enamine US | 95% | 100 mg - 5 g | $232 - $1,945 |
| SIA Enamine | 95% | 100 mg - 2.5 g | $232 - $1,314 |
| Enamine Ltd | 95% | 100 mg - 10 g | $232 - $2,884 |
| A2B Chem | 95% | 50 mg - 2.5 g | $378 - $2,731 |
The compound is typically provided in amber glass bottles to protect it from light degradation, with lead times varying from 2 to 12 days depending on the supplier and shipping location.
Biological Activities and Applications
General Bioactivities of Thiazole Derivatives
Thiazole derivatives as a class exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery:
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Antimicrobial Activity: Various thiazole derivatives have demonstrated antibacterial and antifungal properties. The thiazole ring is found in several antibiotics, including the penicillin family.
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Anticancer Potential: Compounds containing thiazole scaffolds have shown antiproliferative activity against various cancer cell lines. For example, compounds with structures similar to 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol have demonstrated activity against human glioblastoma U251 cells and human melanoma WM793 cells.
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Anti-tuberculosis Activity: Some thiazole derivatives have shown activity against Mycobacterium tuberculosis H37Rv strain, with MIC values as low as 0.09 µg/mL for certain compounds.
Spectroscopic Characterization
Predicted Spectroscopic Data
Mass spectrometry (MS) data can be valuable for compound identification. Table 4 presents predicted mass spectrometry data for various adducts of the compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 297.00558 | 150.7 |
| [M+Na]+ | 318.98752 | 153.9 |
| [M+NH4]+ | 314.03212 | 156.2 |
| [M+K]+ | 334.96146 | 153.6 |
| [M-H]- | 294.99102 | 153.3 |
| [M+Na-2H]- | 316.97297 | 154.9 |
| [M]+ | 295.99775 | 151.1 |
| [M]- | 295.99885 | 151.1 |
Future Research Directions
Research on 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol and related thiazole derivatives presents several promising avenues for future investigation:
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Biological Evaluation: Comprehensive screening against various biological targets would help establish the compound's potential therapeutic applications. Particular focus could be placed on antimicrobial, anticancer, and anti-inflammatory activities based on the known properties of related thiazole derivatives.
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Structure Optimization: Systematic modification of the compound's structure could lead to derivatives with enhanced bioactivity or improved pharmacokinetic properties. Potential modifications include:
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Substitution of different halogens in place of bromine
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Alteration of the position of the hydroxyl group
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Introduction of additional functional groups to the thiazole core
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Mechanism of Action Studies: For derivatives showing promising bioactivity, investigation of their molecular mechanisms of action would be valuable for guiding further development.
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Crystal Structure Analysis: Determination of the crystal structure would provide detailed insights into the three-dimensional arrangement of the molecule, potentially informing structure-based drug design efforts.
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